molecular formula C18H16ClN3O5S B2579304 Ethyl 5-[(2-chloroacetyl)amino]-3-(4-methoxyphenyl)-4-oxothieno[3,4-d]pyridazine-1-carboxylate CAS No. 851951-69-4

Ethyl 5-[(2-chloroacetyl)amino]-3-(4-methoxyphenyl)-4-oxothieno[3,4-d]pyridazine-1-carboxylate

Cat. No.: B2579304
CAS No.: 851951-69-4
M. Wt: 421.85
InChI Key: SEXOFCXTRCCWCC-UHFFFAOYSA-N
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Description

Ethyl 5-[(2-chloroacetyl)amino]-3-(4-methoxyphenyl)-4-oxothieno[3,4-d]pyridazine-1-carboxylate is a synthetic compound with the following molecular formula: C₁₈H₁₆ClN₃O₅S . It has an average mass of 421.855 Da . This compound belongs to the class of heterocyclic compounds and exhibits intriguing properties that make it relevant for further investigation.


Synthesis Analysis

The synthesis of this compound involves several steps. One possible route could be the reaction of cyanoacetohydrazides as precursors. Cyanoacetohydrazides serve as versatile intermediates in heterocyclic synthesis. They can undergo cyclocondensation and cyclization reactions, leading to the construction of various heterocycles. These include not only common heterocyclic compounds but also less common ones like thiadiazole , oxadiazole , and fused heterocycles. Additionally, seven- and eight-membered heterocycles such as benzodiazepine , oxazepine , and benzoxocine can be synthesized starting from cyanoacetohydrazides and their derivatives .


Chemical Reactions Analysis

These reactions can lead to the formation of polyfunctional heterocyclic compounds with potential biological relevance .

Properties

IUPAC Name

ethyl 5-[(2-chloroacetyl)amino]-3-(4-methoxyphenyl)-4-oxothieno[3,4-d]pyridazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16ClN3O5S/c1-3-27-18(25)15-12-9-28-16(20-13(23)8-19)14(12)17(24)22(21-15)10-4-6-11(26-2)7-5-10/h4-7,9H,3,8H2,1-2H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEXOFCXTRCCWCC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NN(C(=O)C2=C(SC=C21)NC(=O)CCl)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16ClN3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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